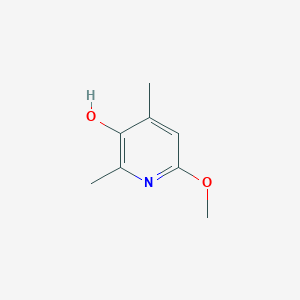

6-Methoxy-2,4-dimethylpyridin-3-OL

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are of paramount importance in numerous scientific fields. mdpi.comepa.gov These nitrogen-containing heterocycles are integral to many natural products, including essential vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids. epa.gov Their unique electronic properties and the ability to form a wide range of derivatives make them privileged scaffolds in drug discovery and development. rsc.orgeuropa.eu

The applications of pyridine derivatives are extensive, spanning from pharmaceuticals to agrochemicals and materials science. epa.govnih.gov They are found in drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. mdpi.comnih.gov The pyridine ring's ability to engage in various chemical transformations and its capacity to act as a ligand for metal catalysts further underscore its importance in synthetic organic chemistry. epa.gov

Distinctive Features and Research Significance of Hydroxylated Pyridine Scaffolds (Pyridinols)

Hydroxylated pyridines, or pyridinols, represent a particularly significant subclass of pyridine derivatives. The presence of a hydroxyl group imparts distinct chemical properties, including the potential for hydrogen bonding, which can be crucial for molecular recognition and biological activity. The position of the hydroxyl group on the pyridine ring significantly influences the compound's electronic and tautomeric properties.

Pyridin-3-ols, in particular, are of special interest. The hydroxyl group at the 3-position is a key feature in molecules like pyridoxal (B1214274) phosphate, a vital coenzyme. nih.gov Research has shown that the C3-hydroxy group's ability to form hydrogen bonds is critical for its biological function. nih.gov The development of synthetic methodologies for the selective C-H hydroxylation of pyridines at the C3 position is an active area of research, highlighting the demand for these valuable building blocks. nih.gov

Contextualization of 6-Methoxy-2,4-dimethylpyridin-3-OL within Substituted Pyridine-3-ol Systems

The methyl groups can influence the compound's solubility and steric profile, while the methoxy (B1213986) group at the 6-position can affect the electronic properties of the pyridine ring through its electron-donating nature. The study of related compounds, such as 3-substituted pyridines, has shown that the nature and position of substituents significantly impact the acidity and reactivity of the pyridine ring. europa.eu For instance, the synthesis of various substituted pyridines often involves multi-step reactions, including cycloaddition and condensation reactions, to achieve the desired substitution pattern. bldpharm.comgoogle.com

Overview of Current Research Landscape and Gaps Pertaining to this compound

The lack of specific data for this compound suggests that it may be a novel compound or one that has not been the subject of focused investigation. Research on structurally similar compounds, such as 6-Bromo-2,4-dimethylpyridin-3-ol, indicates that this class of molecules has potential applications, with predictions of antimicrobial and other functional uses. epa.gov The synthesis of related structures often involves complex multi-step procedures, starting from more common pyridine precursors. mdpi.com

The absence of dedicated research on this compound presents an opportunity for future investigations. Studies to synthesize and characterize this compound, followed by an exploration of its physicochemical properties and potential biological activities, would contribute to the broader understanding of substituted pyridine-3-ol systems.

Structure

2D Structure

特性

IUPAC Name |

6-methoxy-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-7(11-3)9-6(2)8(5)10/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTMWJCDPSKCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463638 | |

| Record name | 6-Methoxy-2,4-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627098-09-3 | |

| Record name | 6-Methoxy-2,4-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 2,4 Dimethylpyridin 3 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Methoxy-2,4-dimethylpyridin-3-ol in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N, a detailed map of the chemical environment and connectivity of atoms within the molecule can be constructed.

Proton (¹H) NMR for Elucidating Chemical Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in this compound. The expected chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the pyridine (B92270) ring.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic proton, the methyl groups, the methoxy (B1213986) group, and the hydroxyl group. The single proton on the pyridine ring (H-5) is expected to appear as a singlet in the aromatic region. The two methyl groups at positions 2 and 4 will also likely appear as singlets, with their chemical shifts influenced by their position relative to the other functional groups. The methoxy group protons will present as a singlet, typically in the range of 3.5-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.5 - 7.0 | Singlet |

| -OH | Variable (broad) | Singlet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| C2-CH₃ | 2.2 - 2.4 | Singlet |

| C4-CH₃ | 2.1 - 2.3 | Singlet |

Note: Predicted values are based on the analysis of similar substituted pyridine compounds.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic effects of the substituents.

The carbon atoms directly attached to the electron-withdrawing nitrogen and oxygen atoms (C-2, C-3, and C-6) are expected to be deshielded and appear at higher chemical shifts. The quaternary carbons (C-2, C-3, C-4, and C-6) can be distinguished from the protonated carbon (C-5) using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). The methyl and methoxy carbons will appear at lower chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH₃ | 50 - 55 |

| C2-CH₃ | 20 - 25 |

| C4-CH₃ | 15 - 20 |

Note: Predicted values are based on spectral data from related substituted pyridinols and methoxypyridines. epa.govnih.gov

Nitrogen-15 (¹⁵N) NMR for Investigating Nitrogen Electronic State and pH Sensitivity

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of the nitrogen atom within the pyridine ring. wikipedia.org The chemical shift of the ¹⁵N nucleus is highly sensitive to factors such as hybridization, substitution, and protonation state. researchgate.net For this compound, the ¹⁵N chemical shift is expected to be in the range typical for pyridine-like nitrogens. science-and-fun.de

The position of the ¹⁵N signal can be significantly affected by the pH of the solution. Protonation of the pyridine nitrogen leads to a substantial upfield shift in the ¹⁵N spectrum, making this technique a valuable tool for determining the pKa of the compound. This sensitivity arises from the change in the electronic shielding of the nitrogen nucleus upon the addition of a proton. wikipedia.orgresearchgate.net

| Nitrogen Environment | **Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) ** |

| Pyridine Nitrogen (Unprotonated) | -100 to -50 |

| Pyridine Nitrogen (Protonated) | -200 to -150 |

Note: Predicted values are based on general trends observed for substituted pyridines. wikipedia.orgscience-and-fun.de

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The high-resolution mass spectrum would confirm the elemental composition of the molecule.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. These include the loss of a methyl radical (•CH₃) from the methoxy or methyl groups, leading to fragment ions at [M-15]⁺. Another probable fragmentation is the loss of a methoxy radical (•OCH₃), resulting in an ion at [M-31]⁺. The cleavage of the pyridine ring itself can also occur, leading to a series of smaller fragment ions.

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| [M]⁺ | [C₈H₁₁NO₂]⁺ | - |

| [M-15]⁺ | [C₇H₈NO₂]⁺ | •CH₃ |

| [M-29]⁺ | [C₇H₁₀NO]⁺ | •CHO |

| [M-31]⁺ | [C₇H₈NO]⁺ | •OCH₃ |

Note: Fragmentation patterns are predicted based on the analysis of related methoxy- and methyl-substituted pyridine compounds.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic (methyl and methoxy) groups are expected in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations for the methoxy group and the hydroxyl group are anticipated to be in the 1000-1300 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl |

| C-H Stretch (aromatic & aliphatic) | 2850 - 3100 | Pyridine ring, -CH₃, -OCH₃ |

| C=C and C=N Stretch | 1400 - 1600 | Pyridine ring |

| C-O Stretch | 1000 - 1300 | Methoxy, Hydroxyl |

Note: Predicted values are based on the characteristic IR absorption frequencies of substituted pyridines and phenols.

X-ray Diffraction Crystallography for Precise Solid-State Molecular Geometry Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridine structures allows for a detailed prediction of its molecular geometry. nih.govnih.gov

The pyridine ring is expected to be essentially planar. The substituents—methoxy, hydroxyl, and two methyl groups—will be attached to this ring. The bond lengths and angles within the pyridine ring will be influenced by the electronic nature of these substituents. For instance, the C-O bond length of the hydroxyl group and the C-O bond length of the methoxy group will be characteristic of phenolic and aryl ether linkages, respectively. The C-N bond lengths within the ring will reflect their partial double-bond character.

Complementary Spectroscopic Techniques for Comprehensive Characterization (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

Theoretical calculations and experimental data for structurally related, but distinct, methoxypyridine derivatives exist. For instance, studies on other substituted pyridines investigate their potential as fluorescent probes and materials for optical applications. researchgate.netspbu.ru These studies highlight how different substitution patterns on the pyridine ring significantly influence the electronic transitions and, consequently, the UV-Vis absorption and fluorescence emission characteristics. researchgate.netnih.gov Research into various pyridine-containing systems, such as those designed for biological imaging or as gamma-secretase modulators, often includes some level of spectroscopic analysis, but this information is specific to the complex structures synthesized and not directly transferable to this compound. mdpi.comnih.gov

Due to the lack of specific research findings for this compound, no data tables for its UV-Vis and fluorescence properties can be generated at this time. Further experimental investigation would be required to determine these spectroscopic characteristics.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2,4 Dimethylpyridin 3 Ol

Electronic Structure Calculations using Quantum Mechanical Methods (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. DFT has proven to be one of the most effective methods for calculating the electronic structures of various compounds, including pyridine (B92270) derivatives. oatext.comnih.gov These calculations provide a detailed understanding of the molecule's stability, reactivity, and electronic properties based on its electron density. For 6-Methoxy-2,4-dimethylpyridin-3-OL, DFT calculations would be performed using a specific functional (like B3LYP) and a basis set (such as 6-311G(d,p)) to solve the Schrödinger equation in an approximate way, yielding valuable data on the molecule's electronic landscape. nih.gov

A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that define the most stable structure of this compound. By mapping the potential energy surface, researchers can also identify different stable conformers and the energy barriers between them, providing a comprehensive view of the molecule's conformational landscape.

Table 1: Key Geometric Parameters Calculated via DFT for a Pyridine Derivative This table illustrates the types of geometric parameters that would be determined for this compound through DFT calculations.

| Parameter Type | Description | Example Atom Definition |

| Bond Length | The distance between the nuclei of two bonded atoms. | C2 - C3 |

| Bond Angle | The angle formed between three connected atoms. | C2 - C3 - C4 |

| Dihedral Angle | The angle between two planes defined by sets of atoms. | N1 - C2 - C3 - C4 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com For this compound, analysis of the FMOs would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is often localized on the electron-rich pyridine ring, while the LUMO's location indicates where an incoming electron would reside. mdpi.comresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Descriptors This table defines the key FMO properties and their chemical significance in the context of this compound.

| Descriptor | Definition | Chemical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface for a proposed reaction involving this compound, researchers can identify the lowest-energy path from reactants to products. This process involves locating and characterizing the transition state—the high-energy structure that exists at the peak of the reaction energy barrier. The energy of this transition state determines the activation energy and, consequently, the reaction rate. Such studies provide a step-by-step understanding of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone.

Molecular Modeling and Docking Studies for Hypothetical Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. researchgate.netmdpi.com This method is central to drug discovery and involves positioning the ligand into the binding site in various orientations and conformations to find the best fit. nih.gov The results are ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing insights that can guide the design of more potent and selective molecules. researchgate.netresearchgate.net

Prediction and Optimization of Molecular Descriptors for Structure-Based Design

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of a molecule. In structure-based drug design, these descriptors are essential for creating Quantitative Structure-Activity Relationship (QSAR) models. For this compound, key descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors would be calculated. These parameters are used to assess the molecule's drug-likeness, predict its absorption, distribution, metabolism, and excretion (ADME) profile, and optimize its structure to enhance biological activity and improve pharmacokinetic properties. mdpi.com

Table 3: Common Molecular Descriptors for Drug Design This table outlines important molecular descriptors and their relevance in evaluating the potential of a compound like this compound as a therapeutic agent.

| Descriptor | Abbreviation | Relevance |

| Molecular Weight | MW | Influences size, solubility, and absorption. |

| Partition Coefficient | LogP | Measures lipophilicity, affecting permeability and distribution. |

| Topological Polar Surface Area | TPSA | Predicts transport properties, such as intestinal absorption. |

| Hydrogen Bond Donors | HBD | Number of N-H or O-H bonds; crucial for receptor binding. |

| Hydrogen Bond Acceptors | HBA | Number of N or O atoms; crucial for receptor binding. |

Quantum Chemical Approaches for Absolute Configuration Assignment and Spectroscopic Property Prediction

For chiral molecules, determining the absolute configuration is a critical step in their characterization. Quantum chemical methods can be used to predict spectroscopic properties that are sensitive to stereochemistry. For instance, by calculating the theoretical electronic circular dichroism (ECD) spectrum for a specific enantiomer of a chiral derivative and comparing it to the experimentally measured spectrum, the absolute configuration can be confidently assigned. researchgate.net Furthermore, quantum calculations can predict other spectroscopic data, such as vibrational frequencies from Infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the molecular structure. oatext.com

Reactivity and Mechanistic Insights into 6 Methoxy 2,4 Dimethylpyridin 3 Ol Chemistry

Intrinsic Reactivity of the Pyridine (B92270) Ring System and the Influence of Substituents

The pyridine ring, an aromatic heterocycle, exhibits a reactivity that is significantly different from its carbocyclic counterpart, benzene (B151609). The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orguoanbar.edu.iq This deactivation arises from the inductive electron-withdrawing effect of the nitrogen, which reduces the electron density of the ring. Furthermore, in acidic conditions often required for SEAr, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. wikipedia.orguoanbar.edu.iq This positively charged species further deactivates the ring, making electrophilic attack even more challenging. wikipedia.orguoanbar.edu.iq

Substituents on the pyridine ring play a crucial role in modulating its reactivity. nih.gov Electron-donating groups (EDGs) can counteract the deactivating effect of the nitrogen atom, increasing the electron density of the ring and facilitating electrophilic substitution. uoanbar.edu.iq Conversely, electron-withdrawing groups (EWGs) further deactivate the ring, making substitution more difficult. nih.gov The position of the substituent also dictates the regioselectivity of the reaction. In unsubstituted pyridine, electrophilic attack occurs preferentially at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquimicaorganica.orgquora.com

In the specific case of 6-Methoxy-2,4-dimethylpyridin-3-ol, the substituents significantly influence the reactivity of the pyridine core. The methoxy (B1213986) group at the 6-position and the methyl groups at the 2- and 4-positions are all electron-donating groups. The hydroxyl group at the 3-position is also an activating group. These substituents collectively increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.

Role of the Hydroxyl Group in Redox Processes and Proton-Coupled Electron Transfer

The hydroxyl group at the 3-position of this compound is a key player in its redox chemistry. Hydroxypyridines can undergo oxidation, and the reactivity is highly dependent on the state of protonation. ias.ac.in The transfer of an electron and a proton can occur in a concerted manner, a process known as proton-coupled electron transfer (PCET). nih.govresearchgate.net This process is fundamental in many biological and chemical energy conversion reactions. nih.gov In PCET, the electron and proton can be transferred simultaneously, avoiding high-energy intermediates. nih.gov

The presence of a proton acceptor, such as pyridine itself or other bases, can facilitate the concerted pathway of PCET. researchgate.netrsc.org Theoretical studies on systems like the anthracene-phenol-pyridine triad (B1167595) have shown that proton-coupled energy transfer can occur even without significant spectral overlap between the donor emission and acceptor absorption spectra, a requirement in conventional energy transfer theories. nih.gov This is because the accompanying proton transfer lowers the energy of the final state. nih.gov

Electrochemical Oxidation Mechanisms and Intermediate Species (e.g., radical cations, phenoxyl radicals)

In the presence of a suitable oxidant, one-electron oxidation can occur. ias.ac.in For instance, pulse radiolysis studies on 2-pyridinol have shown that oxidizing radicals can bring about one-electron oxidation, particularly at higher pH where the hydroxyl group is deprotonated. ias.ac.in The resulting species would be a pyridinoxyl radical. The stability and subsequent reactivity of these radical species are crucial in determining the final products of the oxidation process.

Stability and Reactivity of Oxidized Pyridinol Forms

The stability of the oxidized forms of pyridinols is influenced by the substitution pattern on the ring. In the case of 4-pyridone/4-hydroxypyridine tautomeric system, the pyridone form is significantly more stable. stackexchange.com This stability is attributed to the aromatic character of the charge-separated resonance contributor of the pyridone, where the negative charge resides on the more electronegative oxygen atom. stackexchange.com

The reactivity of the oxidized species will be dictated by their electronic structure. Radical cations and phenoxyl radicals are highly reactive intermediates that can undergo a variety of subsequent reactions, including dimerization, polymerization, or reaction with other molecules in the medium. The specific pathways will depend on the reaction conditions and the nature of the substituents on the pyridine ring.

Impact of Methoxy and Methyl Substituents on Ring Activation, Deactivation, and Regioselectivity

As mentioned earlier, the methoxy and methyl groups are electron-donating and therefore activate the pyridine ring towards electrophilic substitution. uoanbar.edu.iq The methoxy group, with its lone pairs of electrons on the oxygen atom, can donate electron density through resonance, particularly to the ortho and para positions. The methyl groups activate the ring primarily through an inductive effect.

In the context of this compound, the methoxy group is at position 6, and the methyl groups are at positions 2 and 4. These activating groups, along with the hydroxyl group at position 3, will significantly increase the nucleophilicity of the pyridine ring. The regioselectivity of electrophilic attack will be a complex interplay of the directing effects of all four substituents. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves. A study on the development of omeprazole, which contains a substituted pyridine ring, showed that the addition of a methoxy group increased the basicity (pKa) of the pyridine nitrogen. chegg.com However, the subsequent addition of a methyl group lowered the pKa. chegg.com This highlights the nuanced electronic effects of multiple substituents.

Diverse Reaction Pathways for Functionalization and Derivatization

The presence of multiple functional groups on this compound opens up various avenues for further chemical modification. The hydroxyl group can be derivatized, for example, by conversion to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide range of substituents, including alkynes, boronic acids, and amines. nih.gov

Electrophilic Aromatic Substitution Reactions (Challenges and Solutions)

Despite the presence of activating groups, electrophilic aromatic substitution on pyridines can still be challenging due to the possibility of N-protonation or coordination of the electrophile's Lewis acid catalyst to the nitrogen atom. wikipedia.org This deactivates the ring and hinders the desired substitution.

One common strategy to overcome this is to first convert the pyridine to its N-oxide. wikipedia.org The N-oxide is more reactive towards electrophilic substitution than pyridine itself, and the oxygen atom directs the incoming electrophile to the 4-position (para) and to a lesser extent the 2-position (ortho). quora.comrsc.org After the substitution reaction, the N-oxide can be reduced back to the substituted pyridine.

Radical Reactions and Their Stereochemical and Regiochemical Control

Radical reactions offer an alternative pathway for the functionalization of pyridine rings. The regioselectivity of radical halogenation, for example, is governed by the stability of the resulting radical intermediate. youtube.com More substituted radical positions are generally more stable. youtube.comchemistrysteps.com

In the case of this compound, a radical abstraction of a hydrogen atom could potentially occur from one of the methyl groups or the aromatic ring itself. The stability of the resulting radical would determine the major product. Radical intermediates are typically trigonal planar and sp2-hybridized. chemistrysteps.comlibretexts.org

A significant characteristic of many radical reactions is their lack of stereoselectivity. youtube.com If a new chiral center is formed during a radical reaction, it often results in a racemic mixture of enantiomers. chemistrysteps.comlibretexts.org This is because the planar radical intermediate can be attacked from either face with equal probability. chemistrysteps.com If the starting material already contains a chiral center that is not involved in the reaction, the formation of a new chiral center will lead to a mixture of diastereomers. chemistrysteps.com

The regiochemical control in radical reactions on substituted pyridines can be complex. The position of attack will be influenced by the electronic effects of the substituents and the stability of the potential radical intermediates. For instance, bromination is generally more selective than chlorination in radical halogenations. youtube.com

Table 2: Stereochemical and Regiochemical Outcomes in Radical Reactions

| Aspect | Description | General Outcome |

| Stereochemistry | The three-dimensional arrangement of atoms and groups in a molecule. | Often leads to racemic mixtures if a new stereocenter is formed. youtube.comchemistrysteps.comyoutube.com |

| Regiochemistry | The position at which a reaction occurs on a molecule. | Determined by the stability of the radical intermediate. youtube.com More substituted positions are favored. youtube.comchemistrysteps.com |

Acid-Base Equilibria and Protonation States of Pyridinols in Various Environments

The acid-base properties of pyridinols are a critical aspect of their chemistry, influencing their solubility, reactivity, and biological activity. The pyridine nitrogen is basic and can be protonated, while the hydroxyl group is acidic and can be deprotonated. youtube.com

The pKa value is a quantitative measure of the strength of an acid in solution. libretexts.org For a pyridinol, two pKa values are relevant: one for the protonation of the pyridine nitrogen to form a pyridinium ion, and another for the deprotonation of the hydroxyl group to form a pyridinolate anion. libretexts.org

The electronic nature of the substituents on the pyridine ring significantly impacts these pKa values. libretexts.org Electron-donating groups, such as the methyl and methoxy groups in this compound, increase the electron density on the nitrogen atom, making it more basic (higher pKa for the conjugate acid). Conversely, these groups decrease the acidity of the hydroxyl group (higher pKa for the hydroxyl group).

The protonation state of a pyridinol will vary depending on the pH of the environment. libretexts.org

In strongly acidic solutions, the pyridine nitrogen will be protonated, and the molecule will exist as a cation.

In neutral solutions, the molecule will likely exist in its neutral form.

In strongly basic solutions, the hydroxyl group will be deprotonated, and the molecule will exist as an anion.

The solvent environment also plays a crucial role in the acid-base equilibria. In aqueous solutions, water can act as both an acid and a base, and the ion-product constant of water (Kw) is a key parameter. libretexts.orgyoutube.com

Table 3: Predicted Acid-Base Equilibria for this compound

| Environment | Dominant Species | Charge |

| Strongly Acidic (low pH) | Protonated Pyridine Nitrogen | Positive (Cation) |

| Neutral (pH ≈ 7) | Neutral Molecule | Neutral |

| Strongly Basic (high pH) | Deprotonated Hydroxyl Group | Negative (Anion) |

The precise pKa values for this compound would need to be determined experimentally or through high-level computational studies. However, the general principles of acid-base chemistry and the known effects of substituents on the pyridine ring provide a strong framework for understanding its behavior in different environments.

Structure Activity Relationship Sar Studies on Pyridin 3 Ol Analogues

Systematic Variation of Substituents at Pyridine (B92270) Positions 2, 4, and 6

The biological activity of pyridin-3-ol derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Systematic variations at positions 2, 4, and 6 have been a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

The substituent at the C6 position plays a critical role in modulating the electronic properties and metabolic stability of the compound. The introduction of a methoxy (B1213986) group at this position, as seen in 6-Methoxy-2,4-dimethylpyridin-3-ol, can have several effects. The methoxy group is an electron-donating group, which can influence the pKa of the pyridin-3-ol and its potential to engage in hydrogen bonding.

A study on 2,4-diarylquinoline derivatives, which share the substituted pyridine core, highlighted that aryl substitution can increase lipophilicity and, consequently, cell permeability, which is a critical factor in drug design. mdpi.com Another study on pyrazolo[1,5-a]quinazolines showed that the nature of the substituent at a position analogous to C6 of the pyridine ring significantly impacts potency. nih.gov For instance, the introduction of a 3-pyridyl group led to compounds with elevated potency. nih.gov

The following table summarizes the general effects of substituents at different positions on the pyridine ring based on findings from related heterocyclic compounds.

| Position | Substituent Type | General Effect on Activity |

| 2 | Small Alkyl (e.g., Methyl) | Increased binding affinity through van der Waals interactions. |

| 4 | Small Alkyl (e.g., Methyl) | Enhanced lipophilicity and potential for improved cell permeability. |

| 6 | Methoxy | Modulates electronic properties, potential for hydrogen bonding, and can influence metabolic stability. |

| 6 | Aryl/Heteroaryl | Can significantly increase potency and selectivity. |

Elucidating the Contribution of the 6-Methoxy Group to Molecular Interactions and Activity

The 6-methoxy group is a key structural feature of this compound, and its contribution to molecular interactions and biological activity is multifaceted. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be crucial for anchoring the ligand within the active site of a biological target. researchgate.net This hydrogen bonding capability can contribute significantly to the binding affinity. researchgate.net

Furthermore, the methoxy group's size and conformational flexibility can influence how the molecule fits into a binding pocket. researchgate.net In some cases, the methoxy group has been found to confer strong binding affinity within the hinge region of kinase domains, helping to maintain the desired binding mode. researchgate.net

The electronic effect of the 6-methoxy group is also significant. As an electron-donating group, it increases the electron density of the pyridine ring, which can modulate the reactivity and interaction of the molecule with its biological target. Studies on quinoline (B57606) derivatives have shown that the presence and position of methoxy groups can finely tune the electro-optical properties of the molecule. acs.org

In the context of drug metabolism, the methoxy group can be a site of O-demethylation by cytochrome P450 enzymes. While this can lead to the formation of active or inactive metabolites, it also represents a potential liability for metabolic instability. The rational design of analogues often involves modifying or replacing the methoxy group to improve the pharmacokinetic profile.

Influence of Hydroxyl Group Position and Derivatives on Molecular Properties and Biological Recognition

The 3-hydroxyl group is a critical pharmacophore in many pyridin-3-ol derivatives, playing a pivotal role in biological recognition. acs.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in the binding site of target proteins. acs.org The acidity of the hydroxyl group, influenced by other substituents on the pyridine ring, will determine its ionization state at physiological pH and its capacity for electrostatic interactions.

The position of the hydroxyl group on the pyridine ring is paramount. The 3-hydroxy substitution pattern is found in biologically active molecules like pyridoxal (B1214274) 5'-phosphate, where the hydroxyl group is essential for its coenzymatic activity. acs.org Moving the hydroxyl group to other positions, such as C2 or C4, would create pyridinone tautomers and drastically alter the molecule's electronic properties, shape, and hydrogen bonding potential, likely leading to a different biological activity profile. nih.gov

Derivatization of the hydroxyl group, for instance, through esterification or etherification, is a common strategy to create prodrugs or to modulate the physicochemical properties of the parent compound. Such modifications can improve oral bioavailability by masking the polar hydroxyl group, which can then be cleaved in vivo to release the active drug. However, any modification to the hydroxyl group can also abolish the key interactions required for biological activity if the free hydroxyl is necessary for binding.

Bioisosteric replacement of the hydroxyl group is another important strategy in medicinal chemistry. cambridgemedchemconsulting.comprinceton.edu For example, replacing the hydroxyl group with a fluorine atom or an amino group can alter the hydrogen bonding capacity and electronic properties while maintaining a similar size. cambridgemedchemconsulting.com These changes can lead to improved metabolic stability or altered selectivity.

Stereochemical Considerations in Pyridinol Analogues and Their Impact on Activity

While this compound itself is achiral, the introduction of chiral centers into pyridinol analogues can have a profound impact on their biological activity. Stereoisomers, or enantiomers, of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are chiral environments, and they can interact differently with each enantiomer.

For instance, if a substituent introduced at one of the ring positions or on a side chain creates a stereocenter, one enantiomer may fit optimally into the binding site, leading to high affinity and efficacy, while the other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may even have an antagonistic effect or cause off-target toxicities.

The synthesis of single enantiomers, or asymmetric synthesis, is therefore a critical aspect of drug development for chiral pyridinol analogues. This allows for the evaluation of the individual stereoisomers and the selection of the one with the most favorable therapeutic profile. While no specific stereochemical studies on this compound were found, the principles of stereoselectivity are universally applicable in drug design.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. jchemlett.comijddd.comkfupm.edu.sanih.govnih.gov These models are invaluable for the predictive design of new analogues with improved properties.

For a series of pyridin-3-ol analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). The biological activity data, such as IC50 or Ki values, are then mathematically correlated with these descriptors using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). kfupm.edu.sanih.gov

A well-validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. jchemlett.comijddd.com For example, a QSAR model for pyridin-3-ol analogues might reveal that a certain range of lipophilicity and a specific electronic distribution are required for optimal activity. This information can then be used to guide the design of new analogues, such as derivatives of this compound, with a higher probability of success.

The development of 3D-QSAR models, which consider the three-dimensional conformation of the molecules, can provide even more detailed insights into the structural requirements for activity. ijddd.com

Rational Design Strategies for Analogues with Tailored Activity Profiles

The rational design of analogues of this compound with tailored activity profiles involves a combination of the principles discussed above. nih.gov The goal is to systematically modify the structure to optimize interactions with the target, improve pharmacokinetic properties, and minimize off-target effects.

One common strategy is scaffold hopping, where the pyridin-3-ol core is replaced with another heterocyclic system that maintains the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with different intellectual property landscapes.

Another approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. By visualizing how a ligand binds to the active site, medicinal chemists can design modifications that enhance favorable interactions or displace unfavorable ones.

Bioisosteric replacements are also a powerful tool in rational design. cambridgemedchemconsulting.comprinceton.eduresearchgate.net For example, the methyl groups at positions 2 and 4 could be replaced with other small, lipophilic groups to probe the steric and electronic requirements of the binding pocket. The 6-methoxy group could be replaced with other hydrogen bond acceptors or groups that alter the metabolic profile.

The following table outlines some rational design strategies and their potential outcomes for analogues of this compound.

| Strategy | Example Modification | Potential Outcome |

| Scaffold Hopping | Replace pyridin-3-ol with a pyrazol-5-ol or other heterocyclic phenol (B47542) isostere. | Novel chemical series with potentially improved properties. |

| Structure-Based Design | Modify substituents to fill unoccupied pockets in the binding site. | Increased potency and selectivity. |

| Bioisosteric Replacement | Replace the 6-methoxy group with a trifluoromethyl or cyano group. | Altered electronic properties and metabolic stability. |

| Prodrug Approach | Esterify the 3-hydroxyl group. | Improved oral bioavailability. |

Correlation between Structural Features and Pre-clinical in vitro Biological Activity

In vitro assays, such as enzyme inhibition assays or cell-based assays, are used to quantify the biological activity of a compound. The data from these assays, when analyzed across a series of analogues, allows for the establishment of a clear SAR. For example, a series of compounds with different substituents at the C6 position might show a correlation between the size or electronic nature of the substituent and the measured in vitro activity.

Future Perspectives and Emerging Research Avenues for Pyridin 3 Ol Chemistry

Addressing Persistent Challenges in Pyridine (B92270) Synthesis and Functionalization

A primary challenge in pyridine chemistry is the regioselective functionalization of the pyridine ring. researchgate.net The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions, while electrophilic substitution is more challenging and typically occurs at the C3 position under harsh conditions. nih.gov

Recent advancements have focused on developing novel strategies to overcome these challenges. These include:

C-H Functionalization: Direct C-H bond functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Researchers are exploring transition-metal catalysis and metal-free approaches to achieve regioselective C-H functionalization at various positions of the pyridine ring, including the traditionally difficult C3 position. researchgate.netrsc.org

Dearomatization-Rearomatization Strategies: This approach involves the temporary dearomatization of the pyridine ring to facilitate functionalization, followed by rearomatization to restore the aromatic system. This has enabled selective halogenation and isotopic labeling at the C3 position. researchgate.net

Enzyme-Mimetic Catalysis: Inspired by biological systems, researchers are developing catalysts that create a "pocket" around the pyridine molecule, guiding functionalization to specific positions, such as the C4 position. rsc.org

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net In the context of pyridin-3-ol chemistry, these technologies are being employed to:

Predict Molecular Properties: AI models can predict the physicochemical and biological properties of virtual pyridine derivatives, enabling the rapid screening of large compound libraries. researchgate.netacs.org

Generative de novo Design: AI algorithms can design entirely new molecules with desired properties, such as high binding affinity to a specific biological target or improved synthetic accessibility. nih.govspringernature.com

Optimize Synthetic Routes: AI can analyze vast amounts of chemical reaction data to predict the optimal conditions and reagents for synthesizing complex pyridine derivatives, accelerating the development process. nih.gov

A recent study demonstrated the use of a machine learning-assisted material genome approach to design pyridine-based polymers for the efficient removal of perrhenate (B82622) ions, showcasing the power of AI in materials discovery. acs.org Another study utilized AI to design and integrate pyridine derivatives with FDA-approved drug cores to develop potential antidiabetic and anticancer agents. nih.gov

Expanding the Scope of C-H Activation and Late-Stage Functionalization in Complex Pyridine Derivatives

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful tool in drug discovery. acs.org It allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. C-H activation is a key enabling technology for late-stage functionalization. researchgate.net

Current research in this area is focused on:

Developing Mild and Selective C-H Functionalization Methods: The goal is to create reactions that can tolerate a wide range of functional groups and selectively modify specific C-H bonds in complex, drug-like molecules. nih.gov

Tandem Reactions: Combining C-H activation with other reactions, such as nucleophilic aromatic substitution, allows for the efficient installation of a diverse array of functional groups. acs.org For instance, a tandem sequence of C-H fluorination followed by SNAr has been used for the late-stage functionalization of pyridines. acs.org

pH-Switched Regioselectivity: Researchers have shown that the regioselectivity of C-H functionalization can be controlled by simply changing the pH of the reaction medium, allowing for the selective functionalization of either the meta or para position of the pyridine ring. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities through Advanced Chemical Probe Development

Pyridin-3-ol derivatives are being investigated for a wide range of therapeutic applications. nih.gov The development of advanced chemical probes based on the pyridin-3-ol scaffold is crucial for identifying and validating new biological targets.

Recent examples of research in this area include:

Imaging Agents for Neurodegenerative Diseases: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives are being developed as PET imaging agents for aggregated α-synuclein in Parkinson's disease. mdpi.com

Enzyme Inhibitors: Pyridin-3-yl pyrimidine (B1678525) derivatives have shown potent inhibitory activity against Bcr-Abl, a key protein in certain types of leukemia. nih.gov Pyrido[2,3-d]pyridazine-2,8-dione derivatives are being explored as dual inhibitors of COX-1 and COX-2 for anti-inflammatory applications. rsc.org

Antibacterial Agents: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria. nih.gov

The ability to synthesize and functionalize a diverse library of pyridin-3-ol derivatives is essential for exploring their potential against a wide array of biological targets.

Development of Sustainable and Environmentally Benign Synthetic Protocols

There is a growing emphasis on developing "green" and sustainable methods for chemical synthesis to minimize environmental impact. researchgate.netnih.gov In pyridine chemistry, this translates to:

Multicomponent Reactions: One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly efficient and reduce waste. nih.govacs.org

Green Solvents and Catalysts: The use of environmentally friendly solvents, such as water or ionic liquids, and recyclable catalysts is being actively pursued. nih.govscilit.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govacs.org

Recent studies have reported the green synthesis of novel pyridine derivatives using one-pot, multicomponent reactions under microwave irradiation, highlighting the progress in this area. nih.govacs.org

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2,4-dimethylpyridin-3-OL in laboratory settings?

Methodological Answer: The synthesis of this compound can be approached through sequential functionalization of a pyridine core. A plausible route involves:

- Methoxylation : Introducing the methoxy group at position 6 via nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Methylation : Direct alkylation at positions 2 and 4 using methyl halides (e.g., CH₃I) in the presence of a base (e.g., LDA or NaH) .

- Hydroxylation : Oxidation of a protected precursor (e.g., benzyl-protected hydroxyl group) followed by deprotection using catalytic hydrogenation .

Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions for alkylation steps to avoid hydrolysis .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid open flames due to potential flammability (similar to pyridine derivatives) .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the hydroxyl group. Desiccate to limit hygroscopic degradation .

- Waste Disposal : Neutralize acidic/basic by-products before disposal. Follow institutional guidelines for organic waste containing nitrogen heterocycles .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected [M+H]⁺ ~ 169.1 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ ~ 260 nm) to assess purity (>95% recommended for biological assays) .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound while minimizing by-products?

Methodological Answer:

- Protective Group Strategy : Temporarily protect the hydroxyl group (e.g., with acetyl or TBS) during methylation to prevent unwanted side reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for methoxylation to enhance nucleophilicity. Switch to THF for alkylation to control reaction speed .

- Catalysis : Employ Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to improve regioselectivity .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-methylated products) and adjust stoichiometry of methylating agents accordingly .

Q. What strategies are effective in elucidating the mechanism of biological activity of this compound against specific enzymes?

Methodological Answer:

- Molecular Docking : Perform in silico studies to predict binding interactions with enzyme active sites (e.g., using AutoDock Vina). Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (methyl groups) .

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure inhibition constants (IC₅₀) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to confirm interaction modes .

- Mutagenesis Studies : Engineer enzyme mutants (e.g., alanine scanning) to identify critical residues for compound binding .

Q. How should contradictory data regarding the biological efficacy of this compound compared to structural analogs be analyzed and resolved?

Methodological Answer:

- Structural Comparison : Tabulate analogs with variations in substituent positions (e.g., 6-methoxy vs. 5-methoxy isomers) and compare bioactivity data (see example table below) .

| Compound | Substituent Positions | IC₅₀ (μM) | Key Interaction |

|---|---|---|---|

| 6-Methoxy-2,4-dimethyl | 6-OCH₃, 2/4-CH₃ | 0.8 | H-bond (OH) |

| 5-Methoxy-2,4-dimethyl | 5-OCH₃, 2/4-CH₃ | 12.5 | Weak π-π |

- Experimental Replication : Repeat assays under standardized conditions (pH, temperature, solvent) to isolate variables .

- Computational Validation : Use MD simulations to assess stability of compound-enzyme complexes over time .

- Meta-Analysis : Review literature for consensus on substituent effects (e.g., methoxy vs. ethoxy groups) in pyridine-based inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。